(3-Chloro-2-fluoro-[1,1'-biphenyl]-4-yl)boronic acid
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Overview
Description
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is an organoboron compound with the molecular formula C12H9BClFO2. It is a derivative of biphenyl, where one of the phenyl rings is substituted with a chlorine atom at the 3-position and a fluorine atom at the 2-position, while the other phenyl ring is substituted with a boronic acid group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid typically involves the following steps:
Halogenation: The starting material, biphenyl, undergoes halogenation to introduce chlorine and fluorine atoms at the desired positions.
Borylation: The halogenated biphenyl is then subjected to borylation using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid are similar to the laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors, automated systems, and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine and fluorine atoms can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Formed through oxidation of the boronic acid group.
Scientific Research Applications
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Materials Science: Used in the preparation of advanced materials, including polymers and electronic materials.
Catalysis: Acts as a ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of (3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid primarily involves its role as a reactant in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl product. This process involves several key steps, including oxidative addition, transmetalation, and reductive elimination .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-chlorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
Uniqueness
(3-Chloro-2-fluoro-[1,1’-biphenyl]-4-yl)boronic acid is unique due to its specific substitution pattern on the biphenyl scaffold, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable compound in the synthesis of complex organic molecules and advanced materials .
Properties
Molecular Formula |
C12H9BClFO2 |
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Molecular Weight |
250.46 g/mol |
IUPAC Name |
(2-chloro-3-fluoro-4-phenylphenyl)boronic acid |
InChI |
InChI=1S/C12H9BClFO2/c14-11-10(13(16)17)7-6-9(12(11)15)8-4-2-1-3-5-8/h1-7,16-17H |
InChI Key |
OBBFRATWTVNFRD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)C2=CC=CC=C2)F)Cl)(O)O |
Origin of Product |
United States |
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